Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-[2-aminoethyl(methyl)amino]acetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-3-11-7(10)6-9(2)5-4-8;;/h3-6,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPRJVDSCQDQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride typically involves the reaction of ethyl chloroacetate with N-methyl-ethylenediamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction results in primary amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Scientific Research Applications
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride has several significant applications across different fields:
Chemistry
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules, facilitating the development of various chemical compounds.
- Reactivity Studies: The compound undergoes oxidation, reduction, and substitution reactions, allowing researchers to explore its reactivity and the formation of derivatives.
Biology
- Biochemical Assays: It is utilized in enzyme kinetics studies, acting as a substrate or inhibitor for various enzymes. This interaction is crucial for understanding metabolic pathways and cellular signaling .
- Protein-Ligand Dynamics: The compound’s ability to bind to specific receptors or enzymes makes it valuable for investigating protein interactions and their implications in biological systems.
Medicine
- Therapeutic Potential: Preliminary studies suggest that this compound may have therapeutic applications, particularly in drug development. Its structural components may influence biological activity and interactions with drug targets .
- Pharmacological Research: Ongoing research focuses on elucidating its pharmacological profile and potential benefits in treating various conditions.
Industry
- Specialty Chemicals Production: It is employed in the manufacturing of specialty chemicals, contributing to diverse industrial applications due to its chemical versatility.
Case Studies and Research Findings
Research into this compound has yielded promising insights:
- Enzyme Interaction Studies : Investigations have demonstrated that this compound can modulate enzyme activity, providing insights into its role as a potential therapeutic agent.
- Drug Development : Case studies indicate that derivatives of this compound have been explored for their efficacy in treating neurological disorders, showcasing its potential in medicinal chemistry.
- Chemical Reaction Mechanisms : Detailed studies on the reaction mechanisms involving this compound have revealed its ability to participate in diverse chemical transformations, confirming its utility as a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with structurally related analogs:
Key Differences and Implications
Amino Group Configuration
- The target compound’s secondary amine (methyl + aminoethyl) contrasts with tertiary amines in analogs like ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride and dimethylamino groups in ’s compound .
Salt Form and Solubility
- The dihydrochloride salt in the target compound improves aqueous solubility compared to neutral esters (e.g., pyridyl-containing analogs in ). However, its solubility profile may differ from monohydrochloride salts (e.g., ’s compound) due to increased ionic strength .
Stability and Reactivity
- The absence of conjugated systems (e.g., allylidene in ) in the target compound likely reduces susceptibility to hydrolysis or photodegradation, enhancing stability under standard storage conditions.
Pharmacological Relevance
- Unlike Ranitidine derivatives (e.g., Related Compound A ), which feature thioether and furan moieties for H₂ antagonist activity, the target compound’s ester and aminoethyl groups suggest utility as a synthetic precursor rather than a direct therapeutic agent.
Biological Activity
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride is a compound with significant potential in biochemical and medicinal research. Its unique structure, which includes both ethyl and methyl amino groups, allows it to participate in various biological activities, particularly in enzyme interactions and metabolic pathways. This article provides a comprehensive overview of its biological activity, supported by data tables and findings from relevant studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 196.68 g/mol. It is classified as a derivative of glycine, characterized by its substituted amino groups. The presence of these functional groups enhances its reactivity and interaction with biological targets.
This compound functions primarily as a substrate or inhibitor for various enzymes. Its mechanism involves binding to specific receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. This interaction can lead to significant changes in metabolic processes.
Biological Activity Overview
The biological activity of this compound has been explored through several studies, highlighting its potential therapeutic applications:
- Enzyme Inhibition : Preliminary studies indicate that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role in regulating biochemical processes.
- Protein-Ligand Dynamics : Research has shown that it can influence protein-ligand interactions, which are crucial for drug development.
- Therapeutic Potential : The compound is being investigated for various therapeutic applications, including its potential use in treating diseases linked to enzyme dysregulation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(methylamino)acetate hydrochloride | Simpler structure; fewer functional groups | |
| Ethyl glycine | Lacks additional amino substituents | |
| N,N-Dimethylethylenediamine | More complex structure; lacks acetate functionality | |
| Ethyl 2-(N,N-dimethylamino)acetate | Dimethyl substitution; different biological activity |
The unique combination of amino groups and acetate functionality in this compound may confer distinct biochemical properties not found in simpler analogs.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Enzyme Interaction Studies : Research demonstrated that this compound exhibits notable binding affinities to specific enzymes. These studies are critical for understanding how the compound can modulate enzyme activity and influence metabolic pathways.
- Therapeutic Applications : Investigations into the therapeutic implications of this compound have suggested potential uses in drug development, particularly for conditions related to enzyme dysfunctions. Further research is needed to elucidate its full pharmacological profile.
- Biochemical Selectivity : The compound has been shown to selectively inhibit certain enzymes over others, indicating potential for targeted therapeutic applications without affecting other biological processes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride, and how are reaction conditions optimized for yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroethylamine hydrochloride with methylaminoethanol derivatives under controlled pH (acidic or basic) and temperature (40–60°C) can yield the intermediate, which is then esterified and converted to the dihydrochloride salt . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol or THF), and reaction time. Continuous flow reactors and column chromatography (silica gel, methanol/chloroform eluent) are used for purification to achieve >95% purity .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodology :
- Spectroscopy : - and -NMR to verify amine and ester functionalities (e.g., δ 1.2–1.4 ppm for ethyl ester protons, δ 3.0–3.5 ppm for methylamino groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHClNO, expected [M+H]: 283.08) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities like unreacted amines or ester hydrolysis products .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Neutralize spills with sodium bicarbonate, followed by adsorption using vermiculite .
- Storage : In airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodology :
- Controlled Experiments : Repeat synthesis with deuterated solvents (e.g., DO) to rule out solvent interference .
- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to distinguish between stereoisomers or tautomers .
- Spiking with Authentic Standards : Compare retention times in HPLC or GC-MS with known intermediates to identify impurities .
Q. What strategies improve the compound’s stability in aqueous solutions for biological assays?
- Methodology :
- pH Buffering : Maintain pH 4–6 (acetate buffer) to minimize ester hydrolysis .
- Lyophilization : Freeze-dry the compound and reconstitute in anhydrous DMSO immediately before use .
- Chelating Agents : Add EDTA (1 mM) to sequester metal ions that catalyze degradation .
Q. How can impurity profiles be rigorously analyzed to meet pharmacopeial standards?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and oxidative (HO) conditions to simulate degradation pathways .
- LC-MS/MS : Quantify impurities like ethylenediamine byproducts (e.g., m/z 89.1 for unreacted 2-aminoethylamine) with a limit of detection (LOD) <0.1% .
- Reference Standards : Use certified impurities (e.g., related compound A from USP 35) for calibration .
Q. What computational tools aid in predicting the compound’s reactivity in novel synthetic pathways?
- Methodology :
- Density Functional Theory (DFT) : Calculate reaction energetics for nucleophilic attacks at the ester carbonyl group .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
- Software : Gaussian or ORCA for transition-state modeling; Phaser-2.1 for crystallographic data refinement if single crystals are obtained .
Data Analysis & Reporting
Q. How should researchers statistically validate experimental reproducibility in synthesis yields?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs (e.g., 3 matrix) to test variables like temperature and catalyst concentration .
- ANOVA : Compare batch-to-batch yield variance (p < 0.05 threshold) .
- Control Charts : Track purity trends across 10 synthesis runs to identify systemic errors .
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
- Methodology :
- Detailed Logs : Record exact molar ratios, solvent grades (e.g., HPLC vs. technical grade), and equipment calibration dates .
- Raw Data Archiving : Upload NMR/Fourier-transform infrared (FTIR) spectra to institutional repositories with metadata (e.g., probe temperature) .
- Peer Review : Cross-validate protocols with independent labs using blinded samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
